molecular formula C6H5BF3K B120242 Potassium phenyltrifluoroborate CAS No. 153766-81-5

Potassium phenyltrifluoroborate

Cat. No.: B120242
CAS No.: 153766-81-5
M. Wt: 184.01 g/mol
InChI Key: DVAFPKUGAUFBTJ-UHFFFAOYSA-N
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Description

Potassium phenyltrifluoroborate (CAS 153766-81-5) is an air- and moisture-stable organoboron reagent that serves as a superior surrogate for phenylboronic acid in cross-coupling reactions. Its tetracoordinate boron center masks the inherent reactivity of the C–B bond, making it a protected form that is less prone to protodeboronation and compatible with a wider range of synthetic transformations . This compound is highly valued in the Suzuki–Miyaura cross-coupling reaction, a powerful method for forming biaryl and heterobiaryl structures, which are crucial scaffolds in pharmaceutical and materials science research. It functions as a potent nucleophilic partner with various electrophiles, including aryl halides and arenediazonium tetrafluoroborates, often yielding products excellently . The transmetalation step, key to the coupling mechanism, is facilitated with limited interference from side reactions, making this reagent particularly reliable . Beyond cross-coupling, this compound is also employed in Rh-catalyzed 1,4-additions to enones and additions to aldehydes to produce saturated ketones and secondary alcohols, respectively . Its solubility in water also enables the development of environmentally friendly reaction protocols that can be performed in pure aqueous solvent systems . Specifications & Handling: The product has a molecular formula of C 6 H 5 BF 3 K and a molecular weight of 184.01 g/mol. It typically appears as a white to off-white crystalline powder with a melting point of approximately 296–301°C . It is recommended to store the product in a cool, dry place in well-sealed containers at ambient temperatures . Safety Notes: This product is for research use only and is not intended for diagnostic or therapeutic use. It may cause skin and serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

potassium;trifluoro(phenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAFPKUGAUFBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635491
Record name Potassium trifluoro(phenyl)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153766-81-5
Record name Potassium trifluoro(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenyltrifluoroborate
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Preparation Methods

Reaction Mechanism and Conditions

Phenylboronic acid undergoes sequential fluoridation in aqueous or mixed solvent systems (e.g., THF/H₂O). KHF₂ acts as both a fluoride source and a base, facilitating the conversion of the trigonal planar boronic acid to the tetrahedral trifluoroborate anion. The reaction typically achieves completion within 12–24 hours at ambient temperature, though gentle heating (40–60°C) accelerates the process.

Workup and Purification

Crude KPhBF₃ precipitates upon concentration of the reaction mixture. Residual KHF₂ and byproducts are removed via recrystallization from hot acetone or ethanol. The product is isolated as a white crystalline solid with yields exceeding 85% and purity >98%. This method’s scalability and minimal requirement for specialized equipment make it ideal for industrial applications.

Transmetalation from Organometallic Precursors

An alternative approach leverages transmetalation between phenyl Grignard reagents (PhMgX) and borate esters, followed by fluoridation. This two-step strategy, exemplified in a patent for vinyltrifluoroborates, offers precise control over boron substitution.

Formation of Phenylborate Esters

Phenyl Grignard reagents react with trialkyl borates (e.g., B(OR)₃, where R = Me, iPr) in anhydrous THF at 0–25°C. For instance, treatment of PhMgBr with trimethyl borate generates phenylboronic acid trimethyl ester (PhB(OMe)₂), which is hydrolyzed to PhB(OH)₂ under acidic conditions. Alternatively, pinacol borate esters (e.g., 1-isopropoxy pinacol borate) yield air-stable intermediates amenable to direct fluoridation.

Fluoridation with KHF₂

The borate ester is treated with excess KHF₂ (2–6 equiv) in polar aprotic solvents like DMF or NMP at 80–100°C. Prolonged heating (6–8 hours) ensures complete conversion, as monitored by TLC or ¹⁹F NMR spectroscopy. Post-reaction, the mixture is concentrated, and KPhBF₃ is precipitated by adding methyl tert-butyl ether (MTBE). Yields range from 65% to 75%, with purity ≥95% after recrystallization.

Hydroboration-Based Routes

Although hydroboration is predominantly used for alkyltrifluoroborates, modified protocols enable the synthesis of aryl derivatives.

Borane Reagents and Substrate Scope

Dihydroboration of phenylacetylene with 9-borabicyclo[3.3.1]nonane (9-BBN) generates a phenylborane adduct, which is subsequently treated with KHF₂. However, this method suffers from regioselectivity challenges and moderate yields (50–60%). Recent advances using chiral boranes (e.g., (R)-CBS catalysts) show promise for enantioselective KPhBF₃ synthesis but remain exploratory.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost
Direct Fluoridation85–90>98HighLow
Transmetalation/Fluoridation65–7595–97ModerateModerate
Hydroboration50–6090–92LowHigh

Key Observations :

  • Direct Fluoridation is optimal for large-scale production due to its simplicity and cost-effectiveness.

  • Transmetalation Routes offer flexibility in borate ester design but require stringent anhydrous conditions.

  • Hydroboration Methods are limited by substrate compatibility and remain niche for aryltrifluoroborates.

Applications in Organic Synthesis

KPhBF₃’s stability and reactivity profile enable its use in diverse transformations:

  • Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl chlorides under mild conditions (e.g., Pd(OAc)₂, XPhos, K₂CO₃).

  • Rhodium-Catalyzed Additions : 1,4-addition to α,β-unsaturated carbonyls.

  • One-Pot Tandem Reactions : Sequential cross-couplings to construct polyaromatic systems .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

KPhBF₃ serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling efficient carbon-carbon bond formation.

Key Features:

  • Substrate Compatibility : Reacts with aryl halides, benzyl halides, and heteroaryl bromides under ligandless or ligand-assisted conditions .

  • Catalytic Systems :

    • Ligandless Conditions : Pd(OAc)₂ with Na₂CO₃ in water/polyethylene glycol (PEG) achieves yields up to 99% for aryl halides .

    • Ligand-Assisted Systems : PdCl₂(dppf)·CH₂Cl₂ (0.5–2 mol%) with Cs₂CO₃ in THF/H₂O or CPME/H₂O delivers yields of 69–91% for benzyl halides .

Representative Data:

ElectrophileTrifluoroborateConditionsYield (%)Source
Benzyl bromideKPhBF₃THF/H₂O, 77°C91
4-BromoanisoleKPhBF₃H₂O/PEG, 40°C>99
2-BromomesityleneKPhBF₃CPME/H₂O, 90°C86

Nucleophilic Additions to Aldehydes and Enones

KPhBF₃ exhibits enhanced nucleophilicity compared to phenylboronic acid, enabling efficient additions to carbonyl compounds.

Reaction Highlights:

  • Aldehyde Additions : Rh(acac)(CO)₂ catalyzes the addition to 4-nitrobenzaldehyde, achieving 85% yield in 16 hours .

  • Enone Functionalization : Rhodium-catalyzed 1,4-additions to cyclohexenone yield saturated ketones (86%) .

Ligand Effects:

LigandYield (%)Reaction Time (h)
dppf8516
PPh₃8316
dppb8216
Data from reactions with 4-nitrobenzaldehyde .

Cross-Coupling with Arenediazonium Salts

KPhBF₃ undergoes ligand-free palladium-catalyzed coupling with arenediazonium tetrafluoroborates, offering a rapid route to biaryls.

Performance Metrics:

  • Reaction Time : Completed within minutes at 0°C with BF₃·OEt₂ activation .

  • Yield Range : 72–88% for electron-deficient aryl substrates .

Hydroboration and Desilylation Reactions

  • Rhodium-Catalyzed Hydroboration : KPhBF₃ adds across alkynes/alkenes to form organoboron intermediates, pivotal in synthesizing chiral alcohols .

  • Desilylation : The trifluoroborate group selectively removes silyl protecting groups under mild conditions, preserving other functionalities.

Functional Group Tolerance and Stability

KPhBF₃ outperforms boronic acids in oxidative environments:

  • Epoxidation Compatibility : Stable during epoxidation of alkenes, retaining boron functionality .

  • Moisture/Air Stability : Enables handling in open atmospheres without degradation .

Comparative Reactivity with Boron Reagents

CompoundReactivity in Cross-CouplingStabilityKey Advantage
This compoundHighExcellentTrifluoro group enhances rate
Phenylboronic acidModerateLowLimited purification ease
Potassium arylboronateVariableModerateNarrower substrate scope
Adapted from structural comparisons in .

Scientific Research Applications

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:
KPhBF3 serves as an effective surrogate for arylboronic acids in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The trifluoroborate salts are more nucleophilic than their boronic acid counterparts, allowing for improved reaction rates and yields under mild conditions .

Palladium-Catalyzed Reactions:
The compound has been employed in palladium-catalyzed reactions, where it can facilitate the formation of biaryls from arenediazonium tetrafluoroborates. This method has demonstrated good yields and selectivity, proving advantageous in synthetic pathways that require precise control over product formation .

Synthesis of α-Arylglycine Derivatives

KPhBF3 has been utilized in the synthesis of α-arylglycine derivatives through a three-component reaction involving glyoxylic acid and sulfonamides. In these reactions, KPhBF3 acts as a precursor for the slow release of boronic acid, enhancing enantioselectivity in the final product when used alongside palladium catalysts . This application highlights the compound's role in synthesizing biologically relevant molecules.

Oxidation Reactions

This compound can undergo oxidation to yield phenolic compounds. For instance, using Oxone® as an oxidizing agent allows for rapid conversion of KPhBF3 to the corresponding phenol with excellent yields. This method is notable for its simplicity and efficiency, making it a valuable step in various synthetic routes .

Applications in Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to form stable complexes with biological targets. Research indicates that organoboron compounds like KPhBF3 can interact with proteins through boron coordination, which may be leveraged to develop new therapeutic agents .

Industrial Applications

In addition to laboratory applications, this compound is being explored for industrial uses where its stability and reactivity can be beneficial. Its solubility in water makes it suitable for various aqueous reactions, expanding its utility beyond traditional organic solvents .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Cross-Coupling ReactionsActs as a surrogate for arylboronic acids in Suzuki-Miyaura couplingHigher nucleophilicity, improved yields
Synthesis of α-Arylglycine DerivativesFacilitates three-component reactions with glyoxylic acidEnhanced enantioselectivity
Oxidation ReactionsConverts to phenolic compounds using Oxone®Rapid and efficient process
Medicinal ChemistryPotential interactions with biological targetsDevelopment of new therapeutic agents
Industrial ApplicationsSuitable for aqueous reactions due to water solubilityExpands utility beyond traditional solvents

Case Studies

  • Palladium-Catalyzed Addition to Dinitriles:
    A study demonstrated the successful addition of KPhBF3 to aliphatic dinitriles using Pd(OAc)2/1,10-phenanthroline as a catalyst, resulting in diphenyl products with high efficiency . This showcases the compound's effectiveness in forming complex structures.
  • Enantioselective Synthesis:
    Research indicated that KPhBF3 could improve enantioselectivity in the synthesis of α-arylglycines compared to traditional methods using arylboronic acids. The use of KPhBF3 resulted in higher yields and better control over stereochemistry .

Mechanism of Action

The mechanism of action of potassium phenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the boronate species. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Organotrifluoroborates

Reactivity in Cross-Coupling Reactions

  • Substituent Effects: Electron-withdrawing groups: Potassium 4-(trifluoromethyl)phenyltrifluoroborate (C₆H₄CF₃BF₃K) exhibits enhanced electrophilicity, improving coupling yields in electron-deficient systems . Electron-donating groups: Potassium 4-methoxyphenyltrifluoroborate (C₆H₄OMeBF₃K) shows reduced reactivity in oxidative couplings due to lower oxidation potentials .
Compound Oxidation Potential (V vs. SCE) Suzuki-Miyaura Yield (%) Key Application
Potassium phenyltrifluoroborate 1.87 64–95% α-Arylglycine synthesis
Potassium 4-CF₃-phenyltrifluoroborate N/A 80% Electron-deficient aryl couplings
Potassium 4-OMe-phenyltrifluoroborate N/A 82% Electron-rich aryl couplings
  • Alkenyl Derivatives : Potassium (3-butenyl)trifluoroborate (C₄H₇BF₃K) is less stable than aryl analogues due to the reactive allylic position, requiring lower temperatures for synthesis .

Stability and Handling

  • Moisture Sensitivity : this compound is less hygroscopic than arylboronic acids, enabling use in aqueous Suzuki reactions (e.g., 88% yield in H₂O with Pd/MWCNTs) .
  • Thermal Stability : Decomposes above 300°C, similar to potassium (2,3-difluorobenzyl)trifluoroborate (C₇H₅F₂BF₃K), which is stable under pharmaceutical synthesis conditions .
  • Crystallinity : Layered crystal structures in aryltrifluoroborates (e.g., double-sheet arrangements in halogen-substituted derivatives) enhance stability but complicate solubility .

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Weight (g/mol) Purity (%) Melting Point (°C)
This compound 184.01 ≥98 >300
Potassium (2,3-difluorobenzyl)trifluoroborate 234.02 95 N/A
Potassium (3-butenyl)trifluoroborate 162.00 90 >300

Table 2: Reaction Performance in Cross-Couplings

Reaction Type Catalyst System Yield (%) Key Advantage
Suzuki-Miyaura (aqueous) Pd/MWCNTs, K₂CO₃, H₂O 88 Ligand-free, recyclable catalyst
Electrochemical acetoxylation NaOAc/AcOH, 60 F mol⁻¹ 85 Direct aryl radical generation
Decarboxylative coupling AgNO₃, K₂S₂O₈, H₂O 81 Broad substrate scope

Biological Activity

Potassium phenyltrifluoroborate (KPhBF₃) is a boron-containing compound that has gained attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions, including cross-coupling reactions, which are fundamental in constructing complex organic molecules. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound has the molecular formula C₆H₅BF₃K and a molecular weight of 184.01 g/mol. It is characterized by the presence of a trifluoroborate group, which imparts distinct reactivity compared to other boron compounds. The compound is typically used as a nucleophilic coupling partner in various reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

The biological activity of this compound is primarily linked to its role in facilitating chemical reactions that lead to the formation of biologically active compounds. It acts as a source of phenyl groups in nucleophilic substitutions and coupling reactions. The trifluoroborate moiety enhances the stability and reactivity of the compound, allowing it to participate effectively in various synthetic pathways.

Key Reactions Involving KPhBF₃:

  • Cross-Coupling Reactions : this compound is utilized in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryls. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.
  • Formation of Sulfoximines : Recent studies have shown that KPhBF₃ can be activated by Lewis acids (e.g., TMSOTf) to generate reactive intermediates that participate in the synthesis of sulfoximines, which have potential therapeutic applications .

1. Drug Development

This compound has been investigated for its potential use in drug development due to its ability to facilitate the synthesis of complex organic molecules. The compound's role in forming biaryl structures is particularly valuable in developing pharmaceuticals that target various diseases.

2. Immunomodulatory Effects

Research indicates that this compound can influence immune responses through its interactions with biological molecules. Its ability to form stable complexes with proteins may modulate their activity, leading to potential immunomodulatory effects .

Case Study 1: Cross-Coupling Reactions

In a study published by Sigma-Aldrich, this compound was successfully coupled with electron-rich aryl halides to produce biaryls in good to excellent yields. This demonstrates its effectiveness as a nucleophilic partner in organic synthesis .

Reagent Product Yield
This compound + Aryl HalideBiaryl Compound80-90%

Case Study 2: Synthesis of Sulfoximines

A recent publication highlighted the use of this compound in synthesizing sulfoximines via a C-SuFEx reaction. The study found that KPhBF₃ could be activated by TMSOTf, leading to the formation of sulfonimidoyl cations which are important intermediates for further transformations .

Toxicological Considerations

While this compound has shown promise in various applications, it is essential to consider its toxicological profile. Preliminary studies suggest low toxicity; however, comprehensive toxicological assessments are necessary to ensure safety for potential pharmaceutical applications .

Q & A

Q. What are the key applications of potassium phenyltrifluoroborate in cross-coupling reactions, and how do reaction conditions influence yields?

KPhBF₃ is widely used in Suzuki-Miyaura cross-coupling to form biaryls. Critical factors include catalyst selection, atmosphere, and electrophile compatibility. For example, under oxygen-rich conditions , Pd/C-catalyzed coupling with aryl halides achieves >90% yields due to enhanced Pd(0)/Pd(II) cycling, compared to 51% in nitrogen . Substrate steric effects also impact reactivity: ortho-substituted electrophiles (e.g., 2-bromobenzonitrile) yield >94% products, while bulky substrates require longer reaction times .

Q. How does the oxidation potential of KPhBF₃ limit its use in electrochemical aryl radical generation?

The high oxidation potential of KPhBF₃ (Eₒₓ = 1.87 V vs. SCE) necessitates optimized electrolysis conditions. Fuchigami et al. (2016) achieved 39–85% yields in acetoxylation reactions using 1.0 M NaOAc/AcOH as the electrolyte. However, this method required 60 F mol⁻¹ of charge, highlighting inefficiencies in energy utilization . Alternative strategies, such as redox mediators or tailored electrolytes, could mitigate these limitations.

Q. What methodologies are effective for stereoselective cross-coupling with KPhBF₃?

Stereoselectivity is maintained using α-arylsulfonyloxyacrylates as electrophiles. For instance, coupling KPhBF₃ with (E)-configured acrylates preserves alkene geometry, yielding (E)-2-phenyl-2-butenoate in 81% yield without isomerization. Key factors include ligand choice (e.g., DavePhos) and avoiding protic solvents that promote geometry erosion .

Advanced Research Questions

Q. How can computational studies resolve contradictions in proposed reaction mechanisms involving KPhBF₃?

Mechanistic studies using density functional theory (DFT) have clarified competing pathways. For example, in hydroxyarylation reactions, the transition state for phenyl(difluoro)(hydroxy)borate intermediate formation is 3.0 kcal mol⁻¹ higher in energy than direct aryl radical coupling, favoring the latter pathway. ¹⁹F NMR and kinetic data corroborate these findings .

Q. What catalyst systems enable C–H functionalization with KPhBF₃ beyond traditional Pd-based couplings?

Ruthenium catalysts facilitate site-selective C–H arylation of isoindolinones. Using [Ru(p-cymene)Cl₂]₂ and KPhBF₃, mono-arylated products form in 68% yield under mild conditions. This method avoids directing groups and tolerates electron-deficient aryltrifluoroborates .

Q. How do atmospheric conditions (O₂ vs. N₂) alter the efficiency of Pd-catalyzed cross-couplings with KPhBF₃?

Oxygen acts as a co-catalyst by oxidizing Pd(0) to Pd(II), accelerating oxidative addition. For example, coupling 4-nitrobromobenzene with KPhBF₃ under O₂ achieves >90% yield in 15 minutes, versus 51% in N₂. Table 1 ( ) summarizes these effects:

AtmosphereTime (min)Yield (%)
O₂1591
Air12091
N₂12051

Q. What strategies improve the functional group tolerance of KPhBF₃ in heterocyclic cross-couplings?

Heterogeneous Pd/C systems enable couplings with N-heteroaryl chlorides (e.g., 2-bromopyridines), yielding products in 44–97% depending on substituent electronics. Electron-withdrawing groups (e.g., -CN, -F) enhance reactivity, while steric hindrance at the meta position reduces yields .

Data Contradiction Analysis

  • Challenge : Conflicting reports on the stability of KPhBF₃ under oxidative conditions.
    • Evidence : While KPhBF₃ remains intact in TIM-mediated amide synthesis (recovered unchanged after oxidation) , it decomposes in electrolysis at high potentials .
    • Resolution : Stability is context-dependent. The borate’s robustness in non-acidic, non-aqueous media (e.g., THF) contrasts with its susceptibility to hydrolysis or anodic oxidation.

Methodological Recommendations

  • Stereochemical Integrity : Use non-polar solvents (e.g., DCM) and low temperatures to prevent alkene isomerization during coupling .
  • Catalyst Optimization : Screen ligands (e.g., DavePhos, SPhos) and additives (e.g., KF) to enhance turnover in Pd-mediated reactions .
  • Atmospheric Control : Conduct cross-couplings under oxygen or air to leverage Pd redox cycling, particularly with electron-deficient aryl halides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium phenyltrifluoroborate
Reactant of Route 2
Potassium phenyltrifluoroborate

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